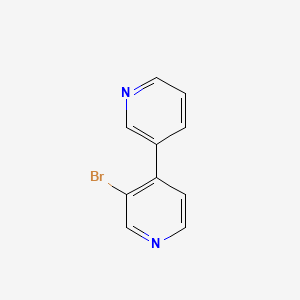

3-Bromo-4-(pyridin-3-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

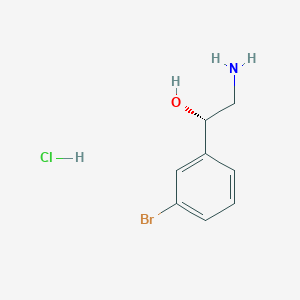

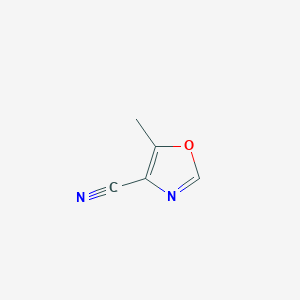

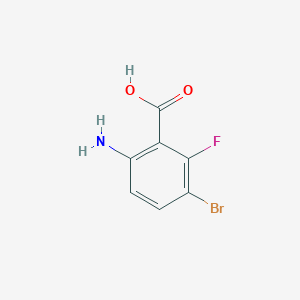

3-Bromo-4-(pyridin-3-yl)pyridine is a chemical compound with the molecular weight of 235.08 . It is mainly used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 3-Bromo-4-(pyridin-3-yl)pyridine involves various methods. One such method involves the displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . Another method involves the condensation with trifluoroacetic acid to provide the regio-isomeric pyrazolo .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(pyridin-3-yl)pyridine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

3-Bromo-4-(pyridin-3-yl)pyridine participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt .Physical And Chemical Properties Analysis

3-Bromo-4-(pyridin-3-yl)pyridine is a colorless liquid . It has a molecular weight of 235.08 .Aplicaciones Científicas De Investigación

- Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo [3,4-b]pyridine derivatives .

- Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results : The advantages and drawbacks of each method are considered .

- Application : Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .

- Methods : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo [3,4-b]pyridine derivatives were synthesized .

- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Synthesis of 1H-pyrazolo [3,4-b]pyridine derivatives

Design, synthesis and biological evaluation of pyrazolo [3,4-b]pyridine derivatives as TRK inhibitors

- Application : Pyrrolo[3,4-c]pyridine derivatives have shown efficacy in reducing blood glucose levels .

- Methods : The specific methods of application are not detailed in the source .

- Results : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- Application : Thieno[2,3-b]pyridine derivatives have broad pharmacological activities .

- Methods : The specific methods of application are not detailed in the source .

- Results : These derivatives have shown anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, antihypertensive, and osteogenic activities, in addition to treatment of CNS disorders .

- Application : Pyrazolo[3,4-b]pyridine derivatives have been evaluated for activity and access to pharmaceutical products .

- Methods : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .

- Results : These derivatives have shown selective antibacterial, antiviral, antifungal, and antitumor activity .

Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives

Thieno[2,3-b]pyridine Derivatives

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

- Design, synthesis and biological evaluation of pyrazolo [3,4-b]pyridine derivatives as TRK inhibitors

- Application : Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .

- Methods : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo [3,4-b]pyridine derivatives were synthesized .

- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Safety And Hazards

Direcciones Futuras

The future directions of 3-Bromo-4-(pyridin-3-yl)pyridine research involve its use in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . These derivatives have potential for further exploration .

Relevant Papers Relevant papers on 3-Bromo-4-(pyridin-3-yl)pyridine include studies on the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors , and the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridine derivatives .

Propiedades

IUPAC Name |

3-bromo-4-pyridin-3-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSREXJLHQEODB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(pyridin-3-yl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)

![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)